molecular formula C11H15ClO2 B11749800 1-(Chloromethyl)-3,5-diethoxybenzene

1-(Chloromethyl)-3,5-diethoxybenzene

Cat. No.: B11749800
M. Wt: 214.69 g/mol
InChI Key: VLURRAAOTWENON-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3,5-diethoxybenzene is an organic compound with the molecular formula C11H15ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group (-CH2Cl) and two ethoxy groups (-OCH2CH3) at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3,5-diethoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3,5-diethoxybenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making it more electrophilic and facilitating its attack on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of catalyst and solvent, as well as the control of temperature and reaction time, are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3,5-diethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed:

    Substitution: Products include alcohols, amines, or thioethers.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The primary product is the methyl derivative of the compound.

Scientific Research Applications

1-(Chloromethyl)-3,5-diethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of polymers and other materials with specific properties.

    Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.

    Agriculture: The compound may be used in the synthesis of agrochemicals such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3,5-diethoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The electrophilic nature of the chloromethyl group makes it susceptible to attack by nucleophiles, facilitating these reactions .

Comparison with Similar Compounds

    1-(Chloromethyl)-4-ethoxybenzene: Similar structure but with only one ethoxy group.

    1-(Chloromethyl)-2,4-diethoxybenzene: Similar structure with different substitution pattern.

    Benzyl Chloride: Lacks the ethoxy groups but has a chloromethyl group attached to the benzene ring.

Uniqueness: 1-(Chloromethyl)-3,5-diethoxybenzene is unique due to the presence of two ethoxy groups at specific positions on the benzene ring. This substitution pattern can influence the compound’s reactivity and its applications in various fields.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

1-(chloromethyl)-3,5-diethoxybenzene

InChI

InChI=1S/C11H15ClO2/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

VLURRAAOTWENON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)CCl)OCC

Origin of Product

United States

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